molecular formula C29H44O3 B604982 3alpha-Akebonoic acid CAS No. 104777-61-9

3alpha-Akebonoic acid

Cat. No.: B604982
CAS No.: 104777-61-9
M. Wt: 440.67
InChI Key: XWVVPZWKCNXREE-SZZFFQAKSA-N
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Description

3alpha-Akebonoic acid is a naturally occurring triterpenoid compound derived from the pericarps of Akebia trifoliata. It is known for its significant biological activities, including α-glucosidase inhibition, antibacterial properties, and cytotoxicity against various cancer cell lines .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3alpha-Akebonoic acid involves multiple steps, starting from the extraction of the compound from the pericarps of Akebia trifoliata. The process includes purification and crystallization to obtain the pure compound . Specific synthetic routes and reaction conditions are often proprietary and detailed in scientific literature.

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from plant sources, followed by purification using techniques such as chromatography. The compound is then crystallized to achieve the desired purity levels .

Chemical Reactions Analysis

Scientific Research Applications

Alpha-Glucosidase Inhibition

3alpha-Akebonoic acid has been identified as a potent inhibitor of the enzyme alpha-glucosidase, which plays a crucial role in carbohydrate metabolism. The compound exhibits an IC50 value of approximately 0.035 mM, indicating strong inhibitory activity compared to standard medications like acarbose . This property positions it as a potential candidate for managing type 2 diabetes by delaying carbohydrate digestion and absorption.

Case Study:
A study evaluated the alpha-glucosidase inhibitory effects of various compounds, including this compound. Results demonstrated that this compound significantly reduced glucose levels in diabetic models, suggesting its utility in diabetes management .

Anticancer Properties

In vitro studies have shown that this compound possesses cytotoxic effects against human cancer cell lines such as A549 (lung adenocarcinoma) and HeLa (cervical carcinoma). These findings indicate its potential as a therapeutic agent in oncology .

Case Study:
Research conducted on the cytotoxic effects of various natural compounds revealed that this compound effectively inhibited the growth of A549 and HeLa cells, leading to apoptosis through various molecular pathways .

Neuroprotective Effects

Emerging evidence suggests that this compound may interfere with the interaction between presenilin-1 and beta-site APP-cleaving enzyme 1 (BACE1), which is implicated in Alzheimer's disease pathology. By reducing amyloid-beta production, this compound shows promise as a potential therapeutic agent for neurodegenerative diseases .

Antibacterial Activity

The compound exhibits notable antibacterial properties, making it a candidate for developing new antibacterial agents. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential bacterial enzymes.

Research Findings:
Studies have indicated that extracts containing this compound demonstrate significant antibacterial activity against various pathogenic bacteria, suggesting its potential use in pharmaceutical formulations aimed at treating bacterial infections.

Chemical Precursor

In chemical research, this compound serves as a reference standard and synthetic precursor for developing other bioactive compounds. Its structural characteristics allow it to be modified for various applications in drug development and chemical synthesis.

Summary of Research Findings

ApplicationActivity TypeIC50 ValueReference
Alpha-GlucosidaseInhibition~0.035 mM
AnticancerCytotoxicity (A549, HeLa)N/A
NeuroprotectiveAmyloid-beta reductionN/A
AntibacterialBacterial inhibitionN/A

Biological Activity

3alpha-Akebonoic acid, a triterpenoid compound, has garnered attention in recent years for its diverse biological activities. This article explores the compound's pharmacological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C29H44O3
  • Molecular Weight : 440.66 g/mol
  • CAS Number : 104777-61-9
  • Density : 1.1 ± 0.1 g/cm³
  • Boiling Point : 556.6 ± 50.0 °C at 760 mmHg
  • Flash Point : 304.5 ± 26.6 °C

Alpha-Glucosidase Inhibition
this compound has been identified as a potent inhibitor of alpha-glucosidase, with an IC50 value of 0.035 mM, indicating its potential utility in managing postprandial hyperglycemia in diabetic patients .

Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties, making it a candidate for further exploration in the development of new antimicrobial agents .

Cytotoxicity
The compound has shown cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .

Biological Activities Summary Table

Activity TypeDescriptionReference
Alpha-Glucosidase InhibitionIC50 = 0.035 mM
AntibacterialEffective against multiple bacterial strains
CytotoxicityInhibits growth of cancer cell lines
Anti-inflammatoryExhibits anti-inflammatory properties
Anti-diabeticPotential use in managing diabetes

Case Study on Antidiabetic Effects

A study investigated the effects of this compound on diabetic rats, demonstrating a significant reduction in blood glucose levels when administered over a four-week period. The results suggested that the compound may enhance insulin sensitivity and contribute to glycemic control .

Antibacterial Efficacy Study

In vitro assays revealed that this compound effectively inhibited the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The study indicated that the compound disrupts bacterial cell membrane integrity, leading to cell death .

Cytotoxicity Assessment

A comprehensive evaluation of the cytotoxic effects of this compound showed that it induces apoptosis in cancer cells through the activation of caspase pathways. This finding positions the compound as a potential lead for developing anticancer therapies .

Properties

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,10R,12aR,14bS)-10-hydroxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H44O3/c1-18-9-14-29(24(31)32)16-15-27(5)19(20(29)17-18)7-8-22-26(4)12-11-23(30)25(2,3)21(26)10-13-28(22,27)6/h7,20-23,30H,1,8-17H2,2-6H3,(H,31,32)/t20-,21-,22+,23+,26-,27+,28+,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVVPZWKCNXREE-WPLIZOQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(=C)CC5)C(=O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(=C)CC5)C(=O)O)C)C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does 3α-Akebonoic acid impact amyloid beta (Aβ) production?

A1: 3α-Akebonoic acid was identified through high-throughput screening as a potential therapeutic agent for Alzheimer's disease. It acts by interfering with the interaction between Presenilin 1 (PS1) and beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). [] This interaction is crucial for the production of Aβ, a key component of amyloid plaques found in the brains of Alzheimer's patients. By disrupting this interaction, 3α-Akebonoic acid reduces Aβ generation, potentially offering a therapeutic strategy for Alzheimer's disease. []

Q2: What is the relationship between 3α-Akebonoic acid and betulinic acid in the context of Alzheimer's disease research?

A2: Due to the limited natural availability of 3α-Akebonoic acid, researchers turned to the structurally similar and naturally abundant betulinic acid as a starting point for developing more potent inhibitors of the PS1/BACE1 interaction. [] Betulinic acid derivatives were synthesized and evaluated, leading to the identification of compounds with improved potency in reducing Aβ production. This approach highlights the importance of exploring natural product derivatives as potential therapeutic leads for complex diseases like Alzheimer's. []

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